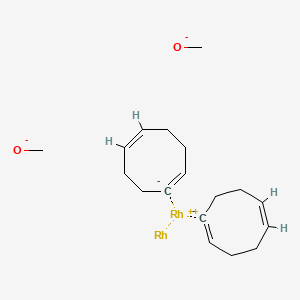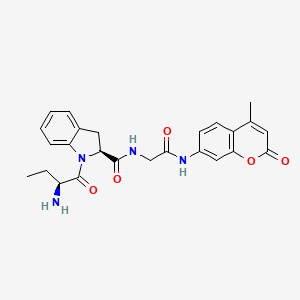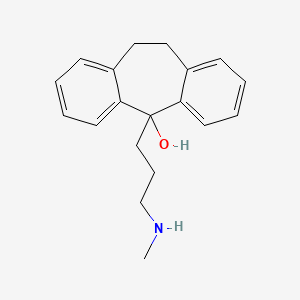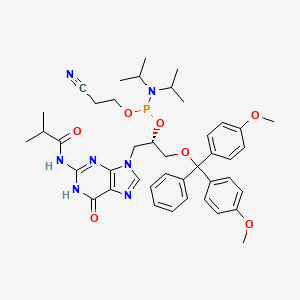
(S)-GNA-G(iBu) phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-GNA-G(iBu) phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Phosphoramidites are essential building blocks in the chemical synthesis of DNA and RNA, enabling the creation of synthetic oligonucleotides with high precision and efficiency. This compound is particularly valuable in the field of molecular biology and biotechnology due to its role in the automated synthesis of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-GNA-G(iBu) phosphoramidite typically involves the following steps:
Protection of the nucleoside: The nucleoside is first protected at the 5’-hydroxyl group using a dimethoxytrityl (DMT) group.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The resulting phosphoramidite is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and flow chemistry techniques are often employed to enhance efficiency and scalability. The use of high-throughput purification methods, such as preparative high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
(S)-GNA-G(iBu) phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling with the 5’-hydroxyl group of a growing oligonucleotide chain, facilitated by activators like 5-ethylthio-1H-tetrazole (ETT).
Oxidation: After coupling, the phosphite triester intermediate is oxidized to a phosphate triester using iodine in a tetrahydrofuran (THF) solution.
Deprotection: The DMT group is removed using an acidic solution, typically trichloroacetic acid (TCA) in dichloromethane (DCM).
Common Reagents and Conditions
Coupling: 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
Oxidation: Iodine in THF.
Deprotection: Trichloroacetic acid (TCA) in DCM.
Major Products
The major product formed from these reactions is the desired oligonucleotide with a phosphodiester linkage, which is essential for the stability and functionality of synthetic DNA and RNA.
科学研究应用
(S)-GNA-G(iBu) phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and developing new chemical probes.
Biology: Essential for creating synthetic genes, primers, and probes used in polymerase chain reaction (PCR), gene editing, and sequencing technologies.
Medicine: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Used in the production of diagnostic assays, biosensors, and other biotechnological tools.
作用机制
The mechanism of action of (S)-GNA-G(iBu) phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The compound reacts with the 5’-hydroxyl group of a nucleoside, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester bond. This process is repeated sequentially to build the desired oligonucleotide chain.
相似化合物的比较
Similar Compounds
2’-OMe-G(iBu) Phosphoramidite: Used for enhancing oligonucleotide stability and resistance to nuclease activity.
2’-TBDMS-G(iBu) Phosphoramidite: Provides improved stability and resistance against nuclease activity.
H-Phosphonates: Alternative to phosphoramidites, used in the synthesis of DNA and RNA with different reactivity and stability profiles.
Uniqueness
(S)-GNA-G(iBu) phosphoramidite is unique due to its specific structure and reactivity, which allows for efficient and high-fidelity synthesis of oligonucleotides. Its ability to form stable phosphodiester bonds makes it a preferred choice for various applications in molecular biology and biotechnology.
属性
分子式 |
C42H52N7O7P |
|---|---|
分子量 |
797.9 g/mol |
IUPAC 名称 |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)39(50)46-41-45-38-37(40(51)47-41)44-27-48(38)25-36(56-57(55-24-12-23-43)49(29(3)4)30(5)6)26-54-42(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36H,12,24-26H2,1-8H3,(H2,45,46,47,50,51)/t36-,57?/m0/s1 |
InChI 键 |
GOUPKQZMFOWLOW-AUNMUFMCSA-N |
手性 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
规范 SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


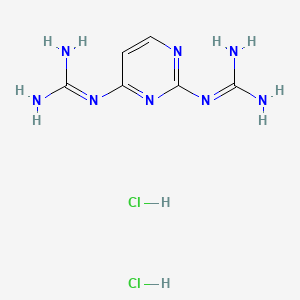
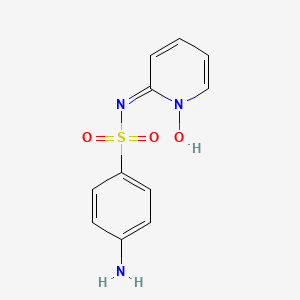
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)

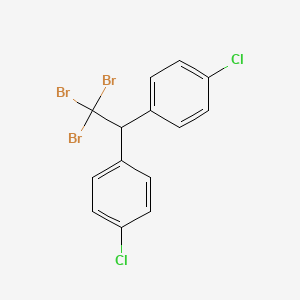
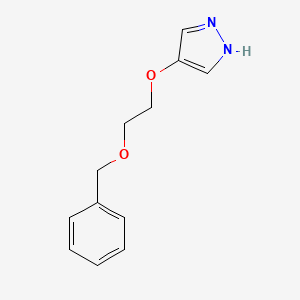
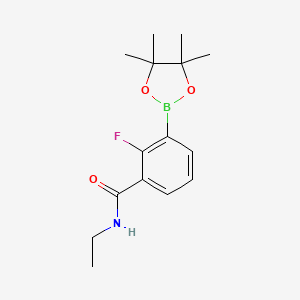

![5-Boc-8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B13729275.png)
